[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile
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Overview
Description
[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile is an organic compound with the molecular formula C7H9N3S. It is a versatile small molecule scaffold used in various chemical reactions and applications. The compound is known for its unique structure, which includes an ethylamino group, a methylsulfanyl group, and a propanedinitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of malononitrile with ethylamine and methylthiol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or sodium alkoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethylamino and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from the reactions of this compound include sulfoxides, sulfones, amines, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of [(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile include:
[(Dimethylamino)(methylsulfanyl)methylidene]propanedinitrile: This compound has a similar structure but with dimethylamino instead of ethylamino.
[(Methylamino)(methylsulfanyl)methylidene]propanedinitrile: This compound has a methylamino group instead of ethylamino.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethylamino and methylsulfanyl groups allows for a wide range of chemical modifications and applications .
Properties
CAS No. |
404583-00-2 |
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Molecular Formula |
C7H9N3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-[ethylamino(methylsulfanyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C7H9N3S/c1-3-10-7(11-2)6(4-8)5-9/h10H,3H2,1-2H3 |
InChI Key |
QTDPMKBXGBYYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=C(C#N)C#N)SC |
Origin of Product |
United States |
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